molecular formula C23H22O6 B13398666 (-)-Deguelin;(-)-cis-Deguelin

(-)-Deguelin;(-)-cis-Deguelin

Cat. No.: B13398666
M. Wt: 394.4 g/mol
InChI Key: ORDAZKGHSNRHTD-UHFFFAOYSA-N
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Description

Structural Interference with Hsp90 Chaperone Function

(-)-Deguelin binds competitively to the ATP-binding pocket of Hsp90α, compromising its chaperone function. This interaction leads to proteasomal degradation of oncogenic clients, including Akt, cyclin-dependent kinase 4 (Cdk4), and hypoxia-inducible factor 1α (HIF-1α). Western blot analyses demonstrate dose-dependent reductions in phosphorylated Akt (Ser473) within 6 hours of treatment, preceding downstream effects on mTOR.

Downstream Consequences of PI3K/Akt Suppression

The compound’s inhibition of PI3K/Akt signaling triggers a cascade of tumor-suppressive events:

Affected Pathway Component Biological Consequence Experimental Evidence
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) Reduced membrane recruitment of Akt Lipid bilayer assays showing 72% PIP3 reduction at 100 nM
Glycogen synthase kinase 3β (GSK3β) Increased β-catenin phosphorylation/degradation Immunofluorescence showing 2.3-fold β-catenin reduction
Forkhead box O (FOXO) transcription factors Nuclear translocation of pro-apoptotic FOXO1/3 Chromatin immunoprecipitation confirming FOXO-DNA binding

These molecular events collectively induce G1-S phase cell cycle arrest through p27-mediated cyclin E inactivation and retinoblastoma protein (pRb) dephosphorylation.

Properties

IUPAC Name

17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDAZKGHSNRHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reactions and Conditions

Step Reaction Description Reagents/Conditions Yield (%) Reference
1 Zinc-mediated ring opening of rotenone hydrobromide to rot-2′-enonic acid Zn, mild conditions ~70% (over 2 steps)
2 Phenylselenyl chloride addition to rot-2′-enonic acid forming selenides Phenylselenyl chloride, DCM, -35°C Quantitative
3 Oxidation of selenides to selenoxides and spontaneous elimination to (-)-Deguelin H2O2, aqueous THF, 0°C to RT 81% (from rot-2′-enonic acid)
4 Optional: Chromium-mediated hydroxylation of (-)-Deguelin to (-)-Tephrosin (a related rotenoid) K2Cr2O7, aqueous acetic acid 76%

Mechanistic Insights

  • The zinc-mediated ring opening is a mild and scalable alternative to previous toxic methods.
  • The phenylselenyl chloride step introduces a selenium intermediate that facilitates elimination to form the deguelin core.
  • The chromium-mediated hydroxylation follows an Étard-like benzylic oxidation mechanism, highly diastereoselective due to the rigid rotenoid structure.

Advantages

  • Operationally simple and scalable.
  • Avoids highly toxic reagents used in earlier syntheses.
  • Yields are significantly improved compared to older methods.
  • Cost-effective, as rotenone is cheaper and more available than deguelin.

Total Asymmetric Synthesis Methods

Total synthesis of (-)-Deguelin involves constructing the complex rotenoid skeleton from simpler chemical building blocks without relying on natural rotenoids.

Modular Asymmetric Synthesis Approach

  • Utilizes organocatalyzed dynamic kinetic resolution (DKR) and benzoin-type reactions.
  • Constructs the cis-fused tetrahydrochromeno[3,4-b]chromene core characteristic of rotenoids.
  • Combines aldehyde/acetal modules with ketone modules in a convergent manner.

Notable Synthetic Routes

Research Group Key Features Steps Overall Yield Reference
Suh Group Iterative pyran-ring formation 12 steps 10.5%
Scheidt Group Chiral thiourea-catalyzed cyclization, shortest route 6 steps (longest linear) Not specified (~shortest)

Synthetic Strategy Highlights

  • The modular approach allows synthesis of various rotenoid natural products by mixing and matching precursor modules.
  • Dynamic kinetic resolution ensures high enantiomeric ratios (up to 99:1 er).
  • Recrystallization can further enhance enantiomeric purity.
  • Formal synthesis of (-)-Deguelin achieved via conversion from tephrosin intermediates.

Synthetic Method from Patents and Derivatives

A Chinese patent describes a synthetic method for deguelin ring-broken structures and amino acid derivatives with anti-tumor effects, involving:

  • Condensation of prenaldehyde and 2,4-dihydroxybenzaldehyde under basic conditions.
  • Methylation of the condensation product.
  • Reductive amination with amino acids to yield derivatives.

This method focuses on structural modification rather than direct deguelin synthesis but provides insight into chemical manipulation of deguelin-related scaffolds for enhanced biological activity.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Steps Yield Scalability Notes
Natural Extraction Plant material (Tephrosia vogelii) Solvent extraction, chromatography Variable, low Limited by plant supply Traditional method
Semi-Synthesis Rotenone Zinc ring opening → Selenide formation → Oxidation/elimination ~70% (intermediate), 81% (deguelin) High Cost-effective, scalable
Total Synthesis (Suh Group) Simple organic precursors Iterative pyran formation 10.5% overall Moderate Longer route
Total Synthesis (Scheidt Group) Simple organic precursors Chiral thiourea cyclization Not specified Shortest reported Efficient asymmetric synthesis
Patent Method Synthetic intermediates Condensation, methylation, reductive amination Not specified Experimental For derivatives

Chemical Reactions Analysis

Types of Reactions: (-)-Deguelin;(-)-cis-Deguelin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms with different biological activities.

    Substitution: Substitution reactions can introduce different functional groups, altering its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (-)-Deguelin;(-)-cis-Deguelin is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Biologically, this compound has shown significant anti-cancer activity by inhibiting the growth of various cancer cell lines. It also exhibits anti-inflammatory and anti-microbial properties, making it a potential candidate for drug development.

Medicine: In medicine, this compound is being investigated for its potential to treat cancer, inflammatory diseases, and microbial infections. Its ability to target specific molecular pathways makes it a promising therapeutic agent.

Industry: Industrially, this compound is used in the development of pharmaceuticals, agrochemicals, and other bioactive compounds. Its diverse biological activities make it a valuable compound for various industrial applications.

Mechanism of Action

(-)-Deguelin;(-)-cis-Deguelin exerts its effects through multiple molecular targets and pathways. It inhibits the activity of specific enzymes and proteins involved in cell proliferation, apoptosis, and inflammation. For example, it targets the PI3K/Akt pathway, which is crucial for cell survival and growth. By inhibiting this pathway, this compound induces apoptosis in cancer cells and reduces inflammation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Derivatives of Deguelin

Table 1: Key Deguelin Derivatives and Their Properties
Compound Structural Features Mechanism/Action Potency (IC50) Key Findings
Deguelin Natural rotenoid, (7aS,13aS)-configuration PI3K/Akt inhibition, ROS induction, Bmi1 suppression 43.2 nM (in vitro) Reduces tumor multiplicity by 60% in mammary carcinogenesis models
SH-14 Synthetic derivative Enhanced apoptosis induction, no Src/STAT activation Lower than deguelin Superior pro-apoptotic activity in NSCLC and premalignant cells
SH-02 Modified hydroxyl groups Similar Hsp90 client inhibition, activates Src/STAT Comparable to deguelin Less effective in downregulating Hsp90 clients vs. deguelin
L80 C-terminal ATP-binding pocket modifier Retains Hsp90 inhibition, reduced neurotoxicity Not reported Avoids Parkinson’s-like side effects while maintaining efficacy
Deg-49 Cyclin D1/E-targeted derivative Higher binding affinity for cyclin D1 vs. deguelin Not reported Ranked superior in computational docking studies

Functional Analogs with Similar Mechanisms

Table 2: Functionally Comparable Compounds
Compound Class Mechanism/Action Key Differences vs. Deguelin
Piperlongumine Alkaloid ROS induction, tubulin polymerization inhibition Targets tubulin directly; broader antioxidant effects
RITA (NSC 652287) Small molecule p53-Mdm2 interaction disruptor, DNA crosslinker Focuses on p53 activation; no PI3K/Akt targeting
Tenovin-1 SIRT1/2 inhibitor Activates p21/p53, induces autophagy Lacks antiangiogenic properties
Oncrasin-1 Indole derivative Selective cytotoxicity in KRAS-mutant cancers Narrower spectrum; KRAS-specific

Research Findings and Comparative Efficacy

Apoptosis Induction
  • Deguelin vs. SH-14 : SH-14 outperforms deguelin in caspase-3 activation and PARP cleavage in NSCLC cells .
  • Deguelin vs. L80 : L80 retains pro-apoptotic effects in breast cancer models without neurotoxicity .
Antiangiogenic Activity
  • Deguelin vs. SH-03 : Both inhibit HIF-1α, but SH-03 shows weaker suppression of VEGF compared to deguelin .
Toxicity Profiles
  • Deguelin : Causes Parkinson’s-like symptoms at high doses due to mitochondrial complex I inhibition .
  • L80 : Designed to mitigate neurotoxicity while maintaining anticancer efficacy .
Resistance Mechanisms
  • Deguelin : Overcomes chemoresistance in HCMV and TNBC by targeting PI3K/Akt, a pathway linked to drug resistance .
  • SH-14 : Retains efficacy in hypoxia, a common resistance trigger in solid tumors .

Biological Activity

(-)-Deguelin, a natural compound derived from the plant Deguelia costata, has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of (-)-deguelin and its isomer (-)-cis-deguelin, focusing on their mechanisms of action, effects on various cancer types, and relevant research findings.

  • Inhibition of Heat Shock Protein 90 (Hsp90)
    • (-)-Deguelin binds to Hsp90, disrupting its function and leading to the degradation of client proteins involved in cancer progression. This mechanism is particularly relevant in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) models .
  • Modulation of Cell Cycle and Apoptosis
    • The compound induces apoptosis in various cancer cell lines by downregulating key proteins such as cyclin D1 and p21, thereby affecting cell cycle progression at the G1/S checkpoint. For example, deguelin treatment has shown to increase p27 expression while decreasing cyclins D1 and E levels .
  • Inhibition of Signaling Pathways
    • Deguelin has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTORC1 signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to reduced tumor growth and enhanced sensitivity to other therapeutic agents .

In Vitro Studies

A range of studies have demonstrated the efficacy of (-)-deguelin against various cancer types:

  • Non-Small Cell Lung Cancer (NSCLC)
    • Deguelin significantly inhibited cell proliferation in NSCLC cell lines by downregulating the epidermal growth factor receptor (EGFR) signaling pathway. It exhibited a GI50 value of 30 nM in specific NSCLC subtypes .
  • Triple-Negative Breast Cancer (TNBC)
    • In TNBC models, deguelin displayed selective antiproliferative activity, particularly against the LAR subtype. The total growth inhibitory concentration (TGI) was notably lower in sensitive cell lines compared to resistant ones .
  • Gastric Cancer
    • Treatment with deguelin resulted in a dose-dependent decrease in cell viability and induced G0/G1 phase arrest in gastric cancer cells, highlighting its potential as an effective therapeutic agent .

In Vivo Studies

Research involving animal models has further validated the anticancer properties of (-)-deguelin:

  • Deguelin administration reduced the incidence of chemically induced skin tumors and mammary tumors in mice, suggesting its preventive potential against carcinogenesis .
  • In vivo studies have shown that deguelin can delay tumorigenesis by inhibiting anchorage-independent growth in NSCLC models .

Comparative Data Table

Cancer Type Mechanism Key Findings Reference
Non-Small Cell LungInhibition of EGFR signalingGI50 = 30 nM in MDA-MB-453 cells
Triple-Negative BreastModulation of Hsp90 and apoptosisSelective antiproliferative activity
Gastric CancerCell cycle arrest at G0/G1Dose-dependent decrease in viability
Skin TumorsPreventive effects on tumor incidenceReduced tumor formation in mouse models

Case Studies

A case study highlighted the integration of human-based in vitro test systems to assess the mitochondrial effects of deguelin. The study aimed to evaluate its biological interactions similar to those observed with rotenone, a known neurotoxin . This approach underscores the importance of understanding deguelin's effects beyond its anticancer properties.

Q & A

Q. How to differentiate apoptotic vs. autophagic effects of (-)-Deguelin?

  • Methodological Answer : Use Annexin V-FITC/PI dual staining for apoptosis (flow cytometry) and LC3-II immunoblotting for autophagy. For example, 100 nM (-)-Deguelin induced apoptosis in 40% of HBE cells but increased LC3-II levels by 3-fold, indicating concurrent autophagy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.